Thiazole, 2-fluoro-4-(trifluoromethyl)-
Description
Significance of Thiazole (B1198619) Core Structures in Organic Synthesis
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a foundational scaffold in organic and medicinal chemistry. patsnap.comrsc.org Its aromatic nature allows for various chemical reactions, making it a versatile building block, or synthon, for creating a wide array of new compounds. patsnap.com The Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, remains a primary method for constructing the thiazole ring. sigmaaldrich.comglpbio.com
Thiazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. patsnap.comnih.gov This biological relevance is underscored by the presence of the thiazole moiety in numerous FDA-approved drugs. sigmaaldrich.com Molecules such as Dasatinib and Dabrafenib, which are used in cancer therapy, feature a thiazole nucleus, highlighting the ring's importance as a pharmacophore. patsnap.com The ability to modify the thiazole ring at its various positions allows chemists to fine-tune the pharmacological properties of molecules, making it a privileged structure in drug discovery. patsnap.comrsc.org
Importance of Fluorine and Trifluoromethyl Moieties in Chemical Research
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a powerful and widely used strategy in modern drug design and materials science. It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom.
The elemental properties of fluorine—its small size and high electronegativity—are key to its utility. Replacing a hydrogen atom with fluorine can significantly alter a molecule's physicochemical properties. These alterations include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability.
Lipophilicity: The introduction of fluorine or a CF3 group generally increases a molecule's lipophilicity (its ability to dissolve in fats), which can enhance its ability to permeate cell membranes. The trifluoromethyl group is particularly effective in this regard.
Binding Affinity: The strong electron-withdrawing nature of fluorine and the CF3 group can modify the electronic environment of a molecule. This can lead to stronger interactions, such as hydrogen bonds and electrostatic interactions, with biological targets like proteins and enzymes, thereby increasing the compound's potency.
Conformational Control: The presence of fluorine can influence the preferred shape (conformation) of a molecule, which can be critical for precise binding to a target receptor.
The trifluoromethyl group is one of the most prevalent fluorinated substituents in pharmaceuticals and is often used to enhance metabolic stability, binding affinity, and oral bioavailability.
Interactive Table 2: Key Characteristics of Core Moieties
| Moiety | Key Characteristics in Chemical Synthesis & Research |
|---|---|
| Thiazole | Biologically active scaffold, versatile synthon, present in numerous approved drugs, aromatic core allowing for diverse functionalization. patsnap.comsigmaaldrich.com |
| Fluorine | Increases metabolic stability, modulates lipophilicity and pKa, enhances binding affinity, small steric footprint. |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, significantly increases lipophilicity and metabolic stability, can act as a bioisostere for other groups. |
Contextualization within Fluorinated Heterocyclic Chemistry
Fluorinated heterocyclic chemistry is a specialized branch of organic chemistry that merges the properties of heterocyclic compounds with those of organofluorine compounds. This combination has proven to be exceptionally fruitful, leading to the development of advanced pharmaceuticals, agrochemicals, and materials with unique and desirable characteristics.
The compound 2-fluoro-4-(trifluoromethyl)thiazole is a quintessential example from this class. It combines the proven biological relevance of the thiazole scaffold with the property-enhancing effects of both a single fluorine atom and a trifluoromethyl group. patsnap.com The synthesis of such molecules is a key focus for chemists aiming to create new chemical entities with improved performance. For instance, fluorinated thiazole derivatives have been synthesized and investigated for their potential as anticancer and antidiabetic agents. The inclusion of fluorine atoms into heterocyclic rings often enhances their bioavailability and affinity for protein targets. This synergy between the heterocyclic core and the fluorine substituents makes the field of fluorinated heterocycles a cornerstone of modern medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
1207609-54-8 |
|---|---|
Molecular Formula |
C4HF4NS |
Molecular Weight |
171.113 |
IUPAC Name |
2-fluoro-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HF4NS/c5-3-9-2(1-10-3)4(6,7)8/h1H |
InChI Key |
UNAMLJUNMSFGOL-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Thiazole, 2 Fluoro 4 Trifluoromethyl and Its Derivatives
Direct Ring-Forming Approaches to the Thiazole (B1198619) Core
The construction of the thiazole nucleus is most effectively achieved through cyclization reactions where the trifluoromethyl substituent is incorporated from the start. This strategy circumvents the often harsh and unselective conditions required for post-synthetic trifluoromethylation.
Cyclization Reactions Utilizing Trifluoromethyl-Containing Precursors
The direct use of trifluoromethylated starting materials in cyclization reactions is a cornerstone for the synthesis of 4-(trifluoromethyl)thiazoles. These methods offer a reliable pathway to the target scaffold, with various techniques developed to accommodate different substitution patterns and improve reaction efficiency.
The Hantzsch thiazole synthesis, a classical and versatile method, remains a fundamental approach for constructing the thiazole ring. mdpi.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govgoogle.com In the context of trifluoromethylated thiazoles, variants of this synthesis are employed, often in a one-pot, multicomponent fashion to enhance efficiency and yield. mdpi.comresearchgate.net
For instance, a novel series of fluorophenyl-based thiazoles bearing a trifluoromethyl group has been synthesized using the Hantzsch protocol. nih.gov The reaction involves condensing aryl-substituted thiosemicarbazones with a suitable α-haloketone, such as 2-bromo-4-fluoroacetophenone, in refluxing ethanol (B145695) to produce the cyclized products in moderate to good yields (61-80%). nih.gov
A notable example is the synthesis of 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole, which was achieved with a 74% yield. nih.gov The progress of the reaction, which takes 4-5 hours, can be monitored using thin-layer chromatography (TLC). nih.gov
Table 1: Hantzsch Synthesis of a Trifluoromethyl-Containing Thiazole Derivative
| Product | Starting Materials | Conditions | Yield |
|---|---|---|---|
| 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | 4-(trifluoromethyl)benzylidene thiosemicarbazone, 2-bromo-4-fluoroacetophenone | Ethanol, Reflux, 4-5h | 74% |
Data sourced from reference nih.gov.
Furthermore, efficient, green methodologies have been developed for synthesizing Hantzsch thiazole derivatives through a one-pot, three-component reaction of an α-haloketone, thiourea, and various substituted aldehydes, often facilitated by a reusable catalyst like silica-supported tungstosilicic acid. mdpi.com
A modern and highly efficient method for synthesizing 2-trifluoromethyl-4,5-disubstituted thiazoles involves the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates. rsc.orgrsc.org This approach utilizes an in situ generated source of trifluoroacetonitrile (B1584977) (CF3CN), such as 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, which reacts with the zwitterionic thiolate. rsc.orgrsc.org
The reaction proceeds under base- and catalyst-free conditions, offering a simple, regioselective, and efficient route to the desired 2-trifluoromethyl thiazoles in moderate to good yields. rsc.org A proposed mechanism suggests an initial S-nucleophilic addition and N-Michael addition of the thiolate to CF3CN, forming an intermediate which then eliminates pyridine (B92270) to furnish the thiazole ring. rsc.org This method highlights the utility of cycloaddition strategies in constructing complex fluorinated heterocycles from readily available substrates. rsc.org
Table 2: [3+2] Cycloaddition for Synthesis of 2-Trifluoromethyl Thiazoles
| Thiolate Reactant | CF3CN Source | Conditions | Product Class |
|---|---|---|---|
| Pyridinium 1,4-zwitterionic thiolates | 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Base- and catalyst-free | 2-Trifluoromethyl-4,5-disubstituted thiazoles |
Data sourced from references rsc.orgrsc.org.
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis due to their high atom economy and ability to generate molecular complexity in a single step. acgpubs.org Several one-pot methods for synthesizing substituted thiazoles have been reported. mdpi.comacgpubs.org These often build upon the Hantzsch synthesis, combining three or more reactants, such as an α-haloketone, a thiosemicarbazide, and various carbonyl compounds, under neat or solvent-free conditions to produce thiazole derivatives in excellent yields. acgpubs.org
For example, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various aldehydes can be stirred at room temperature for just 10 minutes to afford the corresponding thiazole products. acgpubs.org Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin from porcine pancreas to catalyze the formation of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates under mild conditions, with yields up to 94%. mdpi.com While not all reported MCRs specifically target 2-fluoro-4-(trifluoromethyl)thiazole, the strategies are adaptable and demonstrate the potential for efficient, environmentally benign synthesis of highly substituted thiazoles. acgpubs.orgmdpi.com
Dehydrative cyclization represents a green synthetic strategy, as it typically generates water as the only byproduct. nih.gov This method has been successfully applied to the synthesis of various heterocycles, including oxazolines, furans, pyrroles, and thiophenes. nih.govorganic-chemistry.org For instance, 2-oxazolines can be synthesized via a triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides. nih.gov Similarly, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid and high-yielding route to furans and related five-membered aromatic heterocycles under mild, open-flask conditions. organic-chemistry.org
Although direct examples for the synthesis of 2-fluoro-4-(trifluoromethyl)thiazole via dehydrative cyclization are not prominent in recent literature, the principle remains applicable. A hypothetical route could involve the cyclization of a precursor containing a thioamide and a hydroxyl group at an appropriate position, promoted by a suitable acid or metal catalyst to eliminate water and form the thiazole ring.
Employment of Specific Trifluoromethylated Building Blocks
The incorporation of the trifluoromethyl (CF3) group into heterocyclic structures is a key strategy in medicinal and agrochemical research, as it can enhance properties like metabolic stability and lipophilicity. researchgate.netnih.gov The use of pre-functionalized trifluoromethylated building blocks is a direct and effective way to construct the desired molecules. researchgate.net
A variety of nitrogen-containing fluorinated building blocks, such as trifluoroacetimidoyl halides and trifluoromethylated hydrazones, are employed in the synthesis of diverse organofluorine derivatives. beilstein-journals.org In the context of thiazole synthesis, trifluoroacetic anhydride (B1165640) has been used as the CF3 source to react with 4-amino-2-thioxo-thiazole-5-carboxamides, leading to the formation of a fused pyrimidine (B1678525) ring and yielding 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-ones. nih.gov This reaction demonstrates how a simple CF3-containing reagent can be used to build complex, fused heterocyclic systems. nih.gov
The market also provides a range of heterocyclic fluorinated building blocks, including various substituted trifluoromethylthiazoles, which can serve as starting points for further chemical modification. tcichemicals.com
Table 3: Examples of Trifluoromethylated Building Blocks in Heterocycle Synthesis
| Building Block | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Trifluoroacetic anhydride | Cyclization/Condensation | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one |
| Trifluoromethylated hydrazonoyl halides | [3+2] Cycloaddition | Trifluoromethylated pyrazoles |
| 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | [3+2] Cycloaddition | 2-Trifluoromethyl thiazoles |
Data sourced from references rsc.orgnih.govbeilstein-journals.org.
Reactions Involving 3-Bromo-1,1,1-trifluoroacetone (B149082)
A fundamental approach to constructing the 4-(trifluoromethyl)thiazole ring is the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides. 3-Bromo-1,1,1-trifluoroacetone serves as a key α-haloketone precursor, providing the C4, C5, and the trifluoromethyl group of the final thiazole ring.
The reaction proceeds by condensing 3-bromo-1,1,1-trifluoroacetone with a suitable thioamide. tcichemicals.com For instance, the reaction with thiobenzamide (B147508) in ethanol under reflux conditions leads to an intermediate that, upon dehydration with p-toluenesulfonic acid in toluene, yields 2-phenyl-4-(trifluoromethyl)thiazole. tcichemicals.com This method highlights a practical route to 2-substituted-4-(trifluoromethyl)thiazoles. The initial step involves the nucleophilic attack of the thioamide sulfur on the carbonyl carbon of the bromo-ketone, followed by cyclization. researchgate.netslideshare.net While direct synthesis of 2-fluoro-4-(trifluoromethyl)thiazole via this method would require the unstable fluoro-thioformamide, this pathway is crucial for creating precursors that can be later fluorinated.
A series of heterocyclic compounds featuring a fused imidazole (B134444) ring have also been synthesized through the reaction of 3-bromo-1,1,1-trifluoroacetone with various heteroarylamines, confirming the versatility of this reagent in heterocycle synthesis. researchgate.net
Table 1: Example of Thiazole Synthesis using 1-Bromo-3,3,3-trifluoroacetone
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Thiobenzamide | 1-Bromo-3,3,3-trifluoroacetone | 1. Ethanol, reflux, 4h; 2. Toluene, p-TsOH·H₂O, reflux | 2-Phenyl-4-(trifluoromethyl)thiazole | 84% | tcichemicals.com |
Utility of Trifluoroacetic Anhydride in Heterocycle Formation
Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent widely employed in organic synthesis, including the formation of heterocyclic compounds like thiazoles and their precursors. rsc.orgtaylorandfrancis.com Its high reactivity facilitates cyclization reactions that involve the removal of water.
In the context of thiazole synthesis, TFAA can be used in a modified Hantzsch process. For example, it is used with triphenylphosphine (B44618) oxide for the dehydrative cyclization of amide precursors to yield thiazoline (B8809763) esters. rsc.org Another application involves the dehydration of hydroxythiazoline intermediates, which are formed during the initial condensation, to yield the final aromatic thiazole ring. This dehydration step is a key part of the Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis. thieme-connect.com TFAA is also utilized to convert amides into nitriles, which can then serve as precursors in subsequent cyclization reactions to form thiazole rings. rsc.org
The isoimide (B1223178) isomer can form in significant amounts when the conversion is catalyzed by highly acidic systems like trifluoroacetic anhydride, although it can be thermally converted to the normal imide at higher temperatures. taylorandfrancis.com
Synthesis from Ethyl Trifluoroacetoacetate Derivatives
Ethyl trifluoroacetoacetate is a versatile and common starting material for synthesizing 4-(trifluoromethyl)thiazole derivatives. patsnap.comgoogle.com The general strategy involves converting the β-ketoester into an α-haloketoester, which then undergoes a Hantzsch-type cyclization with a thioamide.
One patented method describes the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key intermediate for the fungicide thifluzamide. patsnap.comgoogle.com The process begins with the bromination of ethyl trifluoroacetoacetate to produce ethyl 2-bromotrifluoroacetoacetate. This intermediate is then reacted with thioacetamide (B46855) in an inert organic solvent. The resulting cyclization directly forms ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. patsnap.comgoogle.com An alternative process utilizes chlorination with sulfuryl chloride instead of bromination, which can be performed as a one-pot reaction sequence. google.com
Table 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid from Ethyl Trifluoroacetoacetate
| Step | Reactants | Key Reagents/Conditions | Product | Yield | Reference |
| 1 | Ethyl trifluoroacetoacetate | Liquid Bromine, Dichloromethane | Ethyl 2-bromotrifluoroacetoacetate | 97.48% | patsnap.com |
| 2 | Ethyl 2-bromotrifluoroacetoacetate | Thioacetamide, Acetonitrile | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Not specified | patsnap.com |
| 3 | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Hydrolysis | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Not specified | patsnap.com |
Post-Synthetic Functionalization and Derivatization Strategies
Once the thiazole ring is formed, various strategies can be employed to introduce or modify functional groups, including the target 2-fluoro substituent.
Substitution and Coupling Reactions on the Thiazole Ring
The reactivity of the thiazole ring allows for several post-synthetic modifications. The electron distribution in the ring makes the C2 position the most electron-deficient, the C5 position slightly electron-rich, and the C4 position nearly neutral. pharmaguideline.com
Deprotonation and Substitution: The proton at the C2 position is the most acidic and can be removed by strong organolithium bases. The resulting C2-lithiated thiazole is a potent nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. pharmaguideline.com
Electrophilic Substitution: Electrophilic attack, such as nitration or sulfonation, preferentially occurs at the C5 position, which is the most electron-rich carbon. slideshare.netpharmaguideline.com
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for functionalizing thiazole rings. For instance, 2-trimethylsilylthiazoles can undergo palladium-catalyzed cross-coupling with aromatic triflates to form 2-arylthiazoles. researchgate.net Copper-catalyzed C-H arylation can also be used to functionalize the thiazole core. organic-chemistry.org These methods are essential for building more complex molecules based on the thiazole scaffold. Homocoupling reactions can also be used to create symmetric bi-heteroaryl systems. mdpi.com
Direct Trifluoromethylation of Aryl and Heteroaryl Halides
Direct trifluoromethylation is a crucial strategy for introducing the CF₃ group onto aromatic and heteroaromatic systems, including halogenated thiazoles. This late-stage functionalization is highly valuable in medicinal chemistry. nih.gov Palladium-catalyzed methods have been developed to convert aryl chlorides into their trifluoromethylated analogs using reagents like TESCF₃ (triethylsilyl-trifluoromethyl) under mild conditions. nih.gov These processes exhibit high functional group tolerance, making them applicable to complex intermediates. nih.gov
Copper-Catalyzed Trifluoromethylation Methods
Copper-catalyzed methods have emerged as highly effective for the trifluoromethylation of aryl and heteroaryl halides. beilstein-journals.org These reactions often proceed under milder conditions than other methods and are particularly well-suited for heteroaromatic substrates.
A notable advancement is the use of a fluoroform-derived CuCF₃ reagent, which demonstrates high reactivity toward a broad range of aryl iodides and less reactive aryl bromides, including thiazole derivatives. acs.orgorganic-chemistry.org These reactions can be performed at moderate temperatures (23–50 °C) without the need for additional ligands, providing trifluoromethylated products in high yields with excellent chemoselectivity. acs.orgorganic-chemistry.org This method avoids the formation of common side-products and has been successful on a gram scale. acs.org
Other copper-catalyzed protocols use different trifluoromethyl sources. For example, copper(I) iodide can mediate the cross-coupling of aryl halides with trifluoromethyl-substituted sulfonium (B1226848) ylides or trifluoroacetates. beilstein-journals.org The development of stable, easy-to-handle copper complexes like [Cu(phen)O₂CCF₃] has further expanded the accessibility and practicality of these transformations for both aryl iodides and heteroaryl bromides. beilstein-journals.orgacs.org
Table 3: Overview of Copper-Catalyzed Trifluoromethylation of (Hetero)Aryl Halides
| CF₃ Source | Catalyst/Reagent | Substrate Scope | Key Features | Reference |
| Fluoroform (HCF₃) | CuCF₃ (ligandless) | Aryl iodides, aryl bromides (including thiazoles) | Mild conditions (23-50°C), high yields, high chemoselectivity | acs.orgorganic-chemistry.org |
| CF₃CO₂K | CuI / 1,10-phenanthroline | Aryl iodides | Utilizes inexpensive potassium trifluoroacetate | beilstein-journals.org |
| [Cu(phen)O₂CCF₃] | Pre-formed complex | Aryl iodides, heteroaryl bromides | Air-stable, well-defined crystalline complex | beilstein-journals.org |
| TESCF₃ | CuI | Aryl iodides | One of the early CuI-mediated protocols | beilstein-journals.org |
Radical Trifluoromethylation Protocols
The introduction of a trifluoromethyl (CF3) group into heterocyclic systems is a critical step in medicinal and agrochemical research. Radical trifluoromethylation has emerged as a powerful tool for this purpose, offering pathways that avoid the need for pre-functionalized substrates. nih.gov Photoredox catalysis, in particular, has proven effective for the direct C-H trifluoromethylation of a wide array of arenes and heteroarenes. princeton.edu
This methodology is applicable to electron-deficient five-membered heterocycles, such as thiazoles. princeton.edu Research has demonstrated that using a trifluoromethyl source like triflyl chloride (TfCl) in conjunction with a photoredox catalyst, such as Ru(bpy)3Cl2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6, under visible light irradiation can efficiently install a CF3 group onto the thiazole ring at room temperature. princeton.edu For instance, the trifluoromethylation of 4-methylthiazole (B1212942) using CF3SO2Cl under photoredox conditions predominantly yields 4-methyl-5-(trifluoromethyl)thiazole. researchgate.net
The general applicability of this method suggests its potential for the synthesis of precursors to 2-fluoro-4-(trifluoromethyl)thiazole or for the direct trifluoromethylation of a 2-fluorothiazole (B1628781) substrate. The process is valued for its operational simplicity, scalability, and high functional group tolerance, proceeding at the inherently reactive positions of the heterocycle. nih.gov
Table 1: Examples of Radical Trifluoromethylation of Thiazole Derivatives This table is representative of the types of transformations discussed in the literature and may not directly involve 2-fluoro-4-(trifluoromethyl)thiazole.
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| Thiazole | CF3I | γ or UV irradiation | Mixture of 2- and 4(5)-(trifluoromethyl)imidazoles | researchgate.net |
| 4-Methylthiazole | CF3SO2Cl | Photoredox catalysis | 4-Methyl-5-(trifluoromethyl)thiazole | researchgate.net |
| Generic Thiazole | TfCl | Ru(bpy)3Cl2, light | Trifluoromethylated Thiazole | princeton.edu |
Organometallic Cross-Coupling Reactions (e.g., Stille Coupling)
Organometallic cross-coupling reactions are fundamental to the synthesis of complex molecules, and the Stille reaction, which couples an organotin compound with an organohalide, is a notable example. This method has been developed for the synthesis of 2-hetarylthiazoles. researchgate.net The efficacy of the Stille coupling can often be enhanced by the addition of a Cu(I) salt and a fluoride (B91410) source. rsc.org
In the context of thiazole chemistry, palladium catalysts such as Pd(PPh3)4 are commonly employed. researchgate.net The reaction facilitates the formation of carbon-carbon bonds at specific positions on the thiazole ring, provided a suitable halide is present. For instance, the coupling of halothiazoles with various stannanes can introduce aryl or heteroaryl substituents. researchgate.net While direct Stille coupling on 2-fluoro-4-(trifluoromethyl)thiazole is not extensively documented, the principles apply to its precursors, such as bromo- or iodothiazoles, which can be subsequently fluorinated.
Other palladium-catalyzed cross-coupling reactions are also relevant. Decarboxylative arylation offers a method to couple thiazoles with substituted benzoic acids. nih.gov Furthermore, direct C-H arylation, catalyzed by ligand-free Pd(OAc)2, allows for the coupling of thiazole derivatives with aryl bromides, presenting an economically and environmentally attractive route. researchgate.net These diverse cross-coupling strategies provide a versatile toolkit for modifying the thiazole core and constructing complex derivatives.
Palladium-Catalyzed Carbonylative Reactions for Thiazole Derivatives
Palladium-catalyzed carbonylation reactions are a powerful method for introducing carbonyl groups into organic molecules, transforming simple precursors into valuable carboxylic acid derivatives like amides and esters. researchgate.net These reactions have been successfully applied to the synthesis of various heterocyclic compounds, including those with a thiazole core. researchgate.net
The general approach involves the reaction of a halo- or triflyloxy-substituted thiazole with carbon monoxide and a nucleophile (such as an alcohol or amine) in the presence of a palladium catalyst. researchgate.netnih.gov For example, PdI2/KI catalytic systems have been shown to be effective in oxidative carbonylations. researchgate.net This methodology can be used to synthesize thiazole-based amides and esters, which are important intermediates in drug discovery.
A specific application involves the palladium-catalyzed carbonylative Heck reaction, which can forge both a new ring and a macrolactone in a single step, demonstrating the power of carbonylation in complex molecule synthesis. nih.gov While specific examples starting from 2-fluoro-4-(trifluoromethyl)thiazole are not prominent, the established protocols for other thiazole derivatives indicate the feasibility of applying these methods to synthesize carbonyl-containing analogs of the target compound. researchgate.netkfupm.edu.sa
Introduction of Specific Substituents (e.g., Hydrazinyl, Benzylthio)
The functionalization of the thiazole ring with specific substituents like hydrazinyl and benzylthio groups is crucial for modulating the biological activity of the resulting compounds.
Hydrazinyl Group Introduction: The synthesis of 2-hydrazinylthiazole (B183971) derivatives is commonly achieved through the Hantzsch thiazole synthesis or variations thereof. A frequent strategy involves the reaction of thiosemicarbazones with α-halocarbonyl compounds. tandfonline.comnih.gov For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles can be synthesized by condensing the appropriate thiosemicarbazone with 2-bromo-4-fluoroacetophenone in refluxing ethanol. nih.gov This one-pot, three-component reaction is efficient and provides access to a wide range of derivatives. tandfonline.com The general structure of the synthesized compounds is confirmed using spectroscopic methods like IR, NMR, and mass spectrometry. nih.govnih.gov
Table 2: Synthesis of Hydrazinyl-Thiazole Derivatives This table presents a general synthetic route discussed in the literature.
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
| Thiosemicarbazone | α-Halocarbonyl compound | Refluxing Ethanol | 2-Hydrazinyl-thiazole derivative | tandfonline.com, nih.gov |
| Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Refluxing Ethanol | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | nih.gov |
Benzylthio Group Introduction: The introduction of a benzylthio group at the C2 position of the thiazole ring is also a well-established transformation. A direct and efficient method involves the use of S-benzylisothiouronium halides as odorless and shelf-stable thiol equivalents. researchgate.net This approach has been specifically used to access 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxylates. The reaction progress can be conveniently monitored using 19F NMR spectroscopy due to the presence of the trifluoromethyl group. researchgate.net Another approach involves a one-pot, three-component C-S coupling reaction using aryl halides, thiourea, and benzyl (B1604629) bromide, catalyzed by a copper-based system. researchgate.net These methods provide reliable access to 2-(benzylthio)thiazole derivatives, including those bearing a trifluoromethyl substituent.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-fluoro-4-(trifluoromethyl)thiazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In the structure of 2-fluoro-4-(trifluoromethyl)thiazole, there is only one proton, which is attached to the carbon at position 5 (C5) of the thiazole (B1198619) ring.
This unique proton is expected to appear as a singlet in the ¹H NMR spectrum, as there are no adjacent protons to cause spin-spin splitting. The chemical shift (δ) of this proton would be significantly influenced by the strong electron-withdrawing effects of both the fluorine atom at C2 and the trifluoromethyl (CF₃) group at C4. In unsubstituted thiazole, the proton at C5 resonates at approximately 8.23 ppm. chemicalbook.com For substituted thiazole derivatives, such as 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the C5 proton signal is observed in the range of 6.22–7.50 ppm. nih.govacs.org Given the combined deshielding effect of the C2-fluoro and C4-trifluoromethyl substituents, the C5-H signal for the title compound is anticipated to be in the downfield region of the spectrum, likely above 7.5 ppm.
Table 1: Expected ¹H NMR Spectral Data for 2-fluoro-4-(trifluoromethyl)thiazole
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | > 7.5 | Singlet (s) |
| Note: The exact chemical shift is dependent on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For 2-fluoro-4-(trifluoromethyl)thiazole, four distinct signals are expected: three for the thiazole ring carbons (C2, C4, and C5) and one for the trifluoromethyl carbon.
The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms.
C2 Carbon: This carbon is bonded to an electronegative fluorine atom and is situated between two heteroatoms (nitrogen and sulfur). This environment typically results in a significant downfield shift. In related hydrazinyl-1,3-thiazole derivatives, the C2 carbon appears in the range of δ 164.6–172.7 ppm. nih.gov The signal for C2 will also exhibit a large coupling constant (¹JC-F) due to the directly attached fluorine.
C4 Carbon: Attached to the electron-withdrawing CF₃ group, the C4 carbon signal is also shifted downfield. For similar thiazole structures, this signal appears between δ 148.8 and 160.9 ppm. nih.govacs.org This signal will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (¹JC-F).
C5 Carbon: This carbon is bonded to the single hydrogen atom in the ring. Its signal is expected to be the most upfield of the ring carbons, with reported values for analogous compounds falling between δ 101.8 and 104.5 ppm. nih.govacs.org
CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a prominent quartet in the spectrum due to strong one-bond coupling with the three fluorine atoms. Its chemical shift is typically observed around δ 120-130 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for 2-fluoro-4-(trifluoromethyl)thiazole
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| C2 | 160 - 175 | Doublet (d) | ¹JC-F: > 200 |
| C4 | 145 - 160 | Quartet (q) | ¹JC-F: ~35-40 |
| C5 | 100 - 110 | Singlet (s) or Doublet (d) of quartets (dq) | If coupled to H and F |
| CF₃ | 120 - 130 | Quartet (q) | ¹JC-F: > 250 |
| Note: Chemical shifts and coupling constants are estimates based on related structures and can vary with experimental conditions. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Reaction Monitoring and Structural Confirmation
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and powerful technique for characterizing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.govyoutube.com It provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. youtube.com
For 2-fluoro-4-(trifluoromethyl)thiazole, two distinct signals are expected in the ¹⁹F NMR spectrum:
C4-CF₃ Group: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for CF₃ groups on aromatic rings typically falls in the range of δ -60 to -80 ppm (relative to CFCl₃). colorado.edu For instance, the CF₃ group in thiophenols with electron-withdrawing functionalities has been observed in this region. acs.orgacs.org
C2-F Group: A singlet corresponding to the single fluorine atom attached to the C2 position. The chemical shift of fluorine on heteroaromatic rings can vary widely but is expected to be distinct from the CF₃ signal. Long-range coupling (e.g., ⁴JF-F) between the C2-F and the C4-CF₃ group might occur, which would resolve the singlets into narrow quartets.
¹⁹F NMR is particularly valuable for monitoring reactions during the synthesis of such compounds, as the appearance or disappearance of specific fluorine signals provides direct evidence of chemical transformation. nih.gov
Table 3: Predicted ¹⁹F NMR Spectral Data for 2-fluoro-4-(trifluoromethyl)thiazole
| Fluorine Group | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |
| C4-CF₃ | -60 to -80 | Singlet (s) or narrow Quartet (q) |
| C2-F | Variable | Singlet (s) or narrow Quartet (q) |
| Note: The sign convention for ¹⁹F NMR shifts can vary in literature; here, negative values are upfield of the reference. colorado.edu |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and bond vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For 2-fluoro-4-(trifluoromethyl)thiazole, key absorption bands would include:
Thiazole Ring Vibrations: The stretching and bending vibrations of the C=C, C=N, and C-S bonds within the thiazole ring typically appear in the 1600-1300 cm⁻¹ region. nih.govnih.gov
C-H Vibrations: The C5-H bond would have characteristic stretching and bending vibrations. Aromatic C-H stretching usually occurs above 3000 cm⁻¹.
C-F and CF₃ Vibrations: The vibrations associated with the carbon-fluorine bonds are particularly strong and prominent. The C-F stretch of the C2-fluoro group and the symmetric and asymmetric stretching vibrations of the C4-trifluoromethyl group are expected to produce intense absorption bands in the 1350-1000 cm⁻¹ region. rsc.org
Table 4: General FT-IR Absorption Regions for 2-fluoro-4-(trifluoromethyl)thiazole
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Thiazole Ring (C=N, C=C) | Stretching | 1600 - 1450 | Medium to Strong |
| CF₃ | Asymmetric Stretch | ~1280 | Very Strong |
| CF₃ | Symmetric Stretch | ~1170 | Very Strong |
| C-F | Stretching | ~1100 - 1000 | Strong |
| Note: These are general regions; the exact positions are influenced by the overall molecular structure. |
Raman Spectroscopy (as applicable for related compounds)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the thiazole ring. The thiazole moiety is known to be an effective substrate for Surface-Enhanced Raman Scattering (SERS), which can significantly amplify the signal. mdpi.comresearchgate.net
For 2-fluoro-4-(trifluoromethyl)thiazole, key Raman active modes would include the symmetric breathing vibrations of the thiazole ring and the stretching vibrations of the C-S bond. rsc.org While specific Raman data for the title compound is scarce, studies on thiazole and its derivatives show characteristic bands for ring vibrations between 400 and 1500 cm⁻¹. rsc.org The symmetric vibrations of the C-F and CF₃ groups would also be observable, providing complementary information to the FT-IR data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are crucial analytical techniques for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For 2-fluoro-4-(trifluoromethyl)thiazole, these methods provide definitive confirmation of its molecular formula, C₄HF₄NS.
In high-resolution mass spectrometry, the exact mass of the molecular ion is measured, which for 2-fluoro-4-(trifluoromethyl)thiazole is calculated to be 172.9922 Da. This precise measurement allows for the unambiguous determination of the elemental formula. For instance, in studies of related fluorinated thiazole derivatives, HRMS has been instrumental in confirming the successful synthesis of the target compounds by matching the observed mass to the calculated mass with a high degree of accuracy acs.org.
The thiazole ring is generally a stable aromatic system. However, under electron ionization (EI), fragmentation can occur. Common fragmentation pathways for substituted thiazoles involve the cleavage of the bonds adjacent to the heteroatoms and the loss of small neutral molecules or radicals. For thiazole derivatives, multiple cleavage modes and skeletal rearrangements can be observed nih.gov.
For 2-fluoro-4-(trifluoromethyl)thiazole, the molecular ion peak [M]⁺ is expected to be prominent. Key fragmentation pathways would likely involve:
Loss of a fluorine atom: Cleavage of the C-F bond at the 2-position would result in a fragment ion at [M-19]⁺.
Loss of the trifluoromethyl group: The C-CF₃ bond is susceptible to cleavage, leading to a significant fragment at [M-69]⁺. This is a common fragmentation pathway for compounds containing a trifluoromethyl group nih.gov.
Ring fragmentation: The thiazole ring itself can break apart. Potential fragmentations could include the loss of HCN, HCS, or other small neutral species, which is a characteristic fragmentation pattern for thiazole-based structures.
Rearrangements: Skeletal rearrangements are also possible, leading to a complex fragmentation pattern that requires careful analysis to interpret nih.gov.
The fragmentation of ketamine analogues, which also feature a substituted ring structure, often involves α-cleavage and further losses of neutral molecules, providing a model for predicting the fragmentation of complex heterocyclic systems nih.gov. Similarly, studies on flavonoid fragmentation show dominating neutral losses such as H₂O and CO, and radical loss of substituents mdpi.com.
A hypothetical fragmentation table for 2-fluoro-4-(trifluoromethyl)thiazole is presented below, based on general principles of mass spectrometry and data from related compounds.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 2-fluoro-4-(trifluoromethyl)thiazole
| Fragment Ion | Formula | Calculated Mass (Da) |
|---|---|---|
| [M]⁺ | C₄HF₄NS | 172.9922 |
| [M-F]⁺ | C₄HNS(CF₃) | 153.9953 |
| [M-CF₃]⁺ | C₃HFSN | 103.9892 |
| [M-HCN]⁺ | C₃F₄S | 145.9734 |
| [CF₃]⁺ | CF₃ | 68.9952 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Specific UV-Vis spectral data for 2-fluoro-4-(trifluoromethyl)thiazole is not extensively documented. However, the expected absorption characteristics can be inferred from data on related thiazole derivatives. Thiazole itself exhibits absorption in the UV region nist.gov. The introduction of substituents on the thiazole ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorption intensity.
Studies on substituted thiazoles have shown absorption maxima in the range of 250-400 nm. For example, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles displayed absorption maxima (λmax) between 268 nm and 350 nm acs.org. Another study on thiophene-substituted bis(thiazolo[5,4-d]thiazoles) reported absorption maxima around 390 nm, attributed to n→π* transitions of the C=N group, and a less intense maximum at 275 nm assigned to n→σ* (C-N) transitions researchgate.net. The absorption spectra of some tetrahydro-2-thio-thiazoles have also been compared with their substituted derivatives, indicating that substitutions significantly influence the electronic spectra rsc.org.
For 2-fluoro-4-(trifluoromethyl)thiazole, the presence of the fluorine atom at the 2-position and the trifluoromethyl group at the 4-position, both being electron-withdrawing groups, would influence the electronic distribution within the thiazole ring. These substitutions are expected to affect the energies of the π and non-bonding (n) orbitals. The UV-Vis spectrum would likely show absorption bands corresponding to π→π* and n→π* transitions.
A hypothetical UV-Vis absorption data table for 2-fluoro-4-(trifluoromethyl)thiazole, based on the analysis of related compounds, is provided below.
Table 2: Predicted UV-Vis Absorption Data for 2-fluoro-4-(trifluoromethyl)thiazole in a Non-polar Solvent
| Electronic Transition | Approximate λmax (nm) |
|---|---|
| π→π* | 230-270 |
| n→π* | 280-320 |
The solvent can also influence the position and intensity of the absorption bands. Polar solvents may cause shifts in the λmax values compared to non-polar solvents due to differential stabilization of the ground and excited states.
X-ray Crystallography
While a specific single crystal X-ray diffraction (SC-XRD) structure for 2-fluoro-4-(trifluoromethyl)thiazole has not been reported, analysis of related substituted thiazole crystal structures allows for a reliable prediction of its solid-state structure. SC-XRD is the definitive method for determining molecular dimensions and absolute structure rigaku.com.
Studies on various thiazole derivatives consistently show that the thiazole ring is essentially planar. For instance, the crystal structure of a 2,4-substituted thiazole derivative revealed that the thiazole and phenyl rings are nearly co-planar, with a small dihedral angle between their planes nih.gov. Similarly, another study reported that the thiazole ring in its derivative was coplanar with an adjacent aromatic ring nih.gov.
For 2-fluoro-4-(trifluoromethyl)thiazole, it is expected that the five-membered thiazole ring will be planar. The fluorine atom at the 2-position and the trifluoromethyl group at the 4-position will be attached to this planar ring. The determination of the crystal structure would involve collecting diffraction data from a single crystal and refining the structural model to fit the observed data beilstein-journals.orgnih.gov. The quality of the crystal is paramount for obtaining high-resolution data nih.gov.
A summary of expected crystallographic parameters, based on data from related thiazole structures, is presented below.
Table 3: Hypothetical Crystallographic Data for 2-fluoro-4-(trifluoromethyl)thiazole
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 10-20 |
| β (°) | 90-110 (for monoclinic) |
| V (ų) | 500-1000 |
| Z | 4 |
The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by torsional or dihedral angles. A dihedral angle is the angle between two intersecting planes, defined by four connected atoms saskoer.ca. In the case of 2-fluoro-4-(trifluoromethyl)thiazole, the key conformational feature would be the orientation of the trifluoromethyl group relative to the thiazole ring.
The trifluoromethyl group can rotate around the C4-C(F₃) single bond. The torsional angle describing this rotation would be defined by a sequence of atoms such as S1-C4-C(F₃)-F. Computational studies on related molecules, such as 4-trifluoromethoxypyridine, have shown that the trifluoromethoxy group has a low rotational barrier, suggesting conformational flexibility acs.org. However, steric hindrance from adjacent groups can influence the preferred conformation acs.org.
In the solid state, the conformation is also influenced by crystal packing forces. X-ray diffraction studies of substituted thiazoles have provided insight into their preferred conformations. For example, in one derivative, the angle between the thiazole and an attached aromatic ring was found to be 6.37(7)° nih.gov. In another case, the dihedral angles between a central thiazole ring and its attached phenyl and chlorophenyl rings were 43.79(14)° and 13.12(14)°, respectively nist.gov.
For 2-fluoro-4-(trifluoromethyl)thiazole, the torsional angles involving the trifluoromethyl group would likely adopt a staggered conformation relative to the bonds of the thiazole ring to minimize steric interactions. The planarity of the thiazole ring itself would result in near-zero torsional angles within the ring.
Table 4: Predicted Key Torsional Angles for 2-fluoro-4-(trifluoromethyl)thiazole
| Atoms Defining Torsional Angle | Predicted Angle (°) |
|---|---|
| N3-C2-S1-C5 | ~0 |
| C2-S1-C5-C4 | ~0 |
| S1-C5-C4-N3 | ~0 |
| C5-C4-N3-C2 | ~0 |
| C4-N3-C2-S1 | ~0 |
| F-C2-N3-C4 | ~180 |
| N3-C4-C(F₃)-F | Staggered (e.g., ~60, 180, 300) |
Role As a Versatile Chemical Building Block and Intermediate
Precursor for Complex Heterocyclic Architectures
The strategic placement of reactive and modulating groups on the 2-fluoro-4-(trifluoromethyl)thiazole core enables its use as a precursor for a wide array of more complex heterocyclic systems. The inherent reactivity of the C-F bond and the electronic influence of the CF3 group can be harnessed to direct subsequent chemical transformations, allowing for the regioselective synthesis of elaborate molecules. researchgate.net
Fused heterocyclic systems are cornerstones in medicinal chemistry, and 2-fluoro-4-(trifluoromethyl)thiazole is an ideal starting point for their synthesis. The fluorine atom at the C-2 position acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to functionalization.
Thiazolo[4,5-d]pyrimidines: The synthesis of the thiazolo[4,5-d]pyrimidine (B1250722) core often involves the construction of a pyrimidine (B1678525) ring onto a pre-functionalized thiazole (B1198619). For instance, solid-phase synthesis methods have been developed to build a library of thiazolo[4,5-d]pyrimidine derivatives, demonstrating the modularity of this approach. nih.gov Starting with a 2-amino-4-(trifluoromethyl)thiazole, derived from 2-fluoro-4-(trifluoromethyl)thiazole via amination, one could engage in cyclization reactions with appropriate dicarbonyl synthons or their equivalents to form the fused pyrimidine ring.
Thiazolo[3,2-b] rsc.orgacs.orgresearchgate.nettriazoles: This fused system is another important scaffold in drug discovery. researchgate.net Synthetic strategies often involve the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone or a similar electrophilic partner. researchgate.net Alternatively, a building block like 2-fluoro-4-(trifluoromethyl)thiazole could be envisioned to react with a hydrazine (B178648) derivative, followed by intramolecular cyclization to forge the triazole ring. Research has shown that reactions of chalcones with bis(1H-1,2,4-triazolyl) sulfoxide (B87167) can form thiazolo[3,2-b]1,2,4-triazoles. nih.gov The trifluoromethyl group would remain as a key substituent, influencing the biological activity of the final product. nih.gov
Beyond simple fused systems, 2-fluoro-4-(trifluoromethyl)thiazole is a valuable component for creating larger, multicyclic, and polyfunctional molecules. Thiazole-based compounds are frequently used as intermediates or building blocks in the synthesis of natural products and complex organic materials. researchgate.net The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] rsc.orgacs.orgresearchgate.nettriazole, highlights the potential for creating unprecedented scaffolds from thiazole precursors. nih.govrsc.org The functional handles on 2-fluoro-4-(trifluoromethyl)thiazole allow it to be integrated into larger molecular frameworks through various cross-coupling reactions, annulations, or multi-component domino reactions, which are efficient strategies for building molecular complexity. rsc.orgrsc.org
The table below summarizes the potential synthetic applications of 2-fluoro-4-(trifluoromethyl)thiazole in creating complex heterocyclic systems.
| Target System | Potential Synthetic Route Involving the Building Block | Key Reaction Type |
| Thiazolo[4,5-d]pyrimidines | Nucleophilic substitution of the C2-fluorine with an amine, followed by cyclization with a three-carbon electrophile. | SNAr, Annulation |
| Thiazolo[3,2-b]triazoles | Reaction with a substituted hydrazine or mercaptotriazole derivative, followed by intramolecular cyclization. | Nucleophilic Substitution, Cyclocondensation |
| Multicyclic Scaffolds | Use as a coupling partner in metal-catalyzed reactions (e.g., Suzuki, Stille) after appropriate derivatization. | Cross-Coupling Reactions |
Chameleonic Reactivity and Synthetic Versatility
The term "chameleonic reactivity" refers to the ability of a molecule to participate in various, often mechanistically distinct, reaction pathways depending on the reagents and conditions. 2-Fluoro-4-(trifluoromethyl)thiazole exemplifies this trait due to its electronically differentiated reactive sites.
The C-2 position is highly electrophilic, activated by both the electronegative fluorine atom and the nitrogen of the thiazole ring, making it susceptible to attack by a wide range of nucleophiles (N-, O-, S-, and C-based). This facilitates SNAr reactions, a cornerstone of its versatility. nih.gov Conversely, the thiazole ring can be functionalized at other positions, such as C-5, through deprotonation-alkylation sequences or metal-catalyzed C-H activation protocols, showcasing its adaptability in synthesis. researchgate.net The trifluoromethyl group, while generally unreactive itself, powerfully modulates the electronic properties of the entire ring system, influencing the regioselectivity and rate of reactions. mdpi.com This combination of a reactive leaving group, multiple sites for further functionalization, and a strongly electron-withdrawing substituent allows chemists to selectively engage different parts of the molecule, leading to a diverse array of products from a single starting material.
Enabling Introduction of Fluorine and Trifluoromethyl Groups into Target Molecules
The incorporation of fluorine and trifluoromethyl (CF3) groups is a widely used strategy in modern drug discovery and agrochemistry. rsc.org These groups can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets. rsc.orgnih.govmdpi.com 2-Fluoro-4-(trifluoromethyl)thiazole serves as an efficient vehicle for introducing the entire trifluoromethyl-thiazole moiety into a larger molecule.
By using the C-2 fluorine as a reactive handle for substitution, the -C(S)N=C(CF3)- fragment can be readily appended to a variety of molecular scaffolds. This is often more efficient than attempting to introduce a trifluoromethyl group onto a pre-existing thiazole ring. The construction of trifluoromethylated heterocycles using such building blocks has proven to be a powerful and effective synthetic strategy. rsc.org
The table below highlights the impact of fluorine-containing groups on molecular properties.
| Property | Impact of Fluorine/Trifluoromethyl Group | Reference |
| Metabolic Stability | Enhanced due to the high strength of the C-F bond, which resists metabolic oxidation. | rsc.org |
| Lipophilicity (logP) | Generally increased, which can improve membrane permeability. | rsc.orgacs.orgmdpi.com |
| Binding Affinity | Can be improved through favorable interactions and by altering the pKa of nearby functional groups. | mdpi.com |
| Acidity/Basicity | The strong electron-withdrawing nature can lower the pKa of neighboring acidic protons or basic nitrogens. | acs.org |
The presence of fluorine profoundly influences the reactivity of a molecule through a combination of inductive and stereoelectronic effects. Fluorine's high electronegativity creates a strong dipole in the C-F bond and inductively withdraws electron density from the surrounding molecular framework. nih.gov
In 2-fluoro-4-(trifluoromethyl)thiazole, the fluorine atom at C-2 makes this position highly electron-deficient and thus exceptionally prone to nucleophilic attack, as discussed. This is a classic example of fluorine's inductive effect activating a substrate for SNAr. Beyond simple induction, fluorine can exert more subtle stereoelectronic effects. The C-F bond can participate in hyperconjugative interactions and influence the conformation of molecules, which in turn can affect their reactivity and interaction with biological targets. acs.org For example, studies on other fluorinated heterocycles have shown that fluorine substitution can lead to reaction rates that are orders of magnitude faster than their non-fluorinated analogues, a result of combined effects including strain energy release and stabilization of transition states. nih.gov These electronic perturbations are critical for tuning the physicochemical properties and biological functions of the final target molecules. acs.org
Mechanistic Investigations of Reactions Involving Thiazole, 2 Fluoro 4 Trifluoromethyl
Elucidation of Reaction Pathways and Intermediates
The synthesis of the 4-(trifluoromethyl)thiazole core often follows established heterocyclic chemistry pathways, which have been mechanistically investigated. A prominent route is a variation of the Hantzsch thiazole (B1198619) synthesis, which involves the condensation and cyclization of a thioamide with an α-halocarbonyl compound.
In the synthesis of derivatives like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, the reaction pathway begins with ethyl trifluoroacetoacetate. patsnap.com This starting material undergoes chlorination or bromination to form a key intermediate, an α-halo-β-ketoester (e.g., 2-chloro- or 2-bromo-trifluoroacetoacetate ethyl ester). patsnap.comgoogle.com The reaction mechanism for the initial halogenation typically involves the formation of an enol or enolate, which then attacks the electrophilic halogen source.
The subsequent and most crucial step is the cyclization reaction with a thioamide, such as thioacetamide (B46855). google.com The mechanism proceeds via a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen. nih.gov This forms an acyclic intermediate which then undergoes intramolecular cyclization through the attack of the thioamide's nitrogen atom onto the ketone carbonyl carbon. nih.gov A final dehydration step yields the substituted thiazole ring. nih.gov The entire process can be conducted as a one-pot, three-step reaction (chlorination, cyclization, hydrolysis) to produce the final carboxylic acid derivative. google.com
Alternative pathways include [3+2] cycloaddition reactions. For instance, 2-trifluoromethyl thiazoles can be synthesized through the cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a trifluoromethylated nitrile source. rsc.org This pathway involves the formation of a five-membered ring through a concerted or stepwise process, generating the thiazole core with the trifluoromethyl group directly incorporated.
During photocatalytic reactions involving thiazole-containing substrates, radical intermediates play a crucial role. acs.org The introduction of radical scavengers like TEMPO has been shown to suppress product formation, indicating the involvement of radical species. acs.org In some visible-light-driven reactions, high-resolution mass spectrometry has helped identify transient species such as intermediate peroxides and hemiacetals, providing direct evidence for the proposed reaction pathway. acs.org
Identification of Catalytic Roles and Mechanisms
Catalysis is central to the efficient and selective synthesis of fluorinated thiazoles. Various transition metals and catalytic systems have been employed, each with a distinct mechanistic role.
Copper Catalysis: Copper salts are frequently used in thiazole synthesis. Copper(II) triflate (Cu(OTf)₂) is a versatile catalyst that can function both as a Lewis acid and a metal catalyst, a duality that is often synergistic. beilstein-journals.org Its role can be ambiguous, sometimes activating substrates through coordination to unsaturated systems or facilitating single-electron transfer (SET) to initiate radical pathways under oxidative conditions. beilstein-journals.org In other cases, copper(I) iodide has been used to catalyze cyclization reactions, such as those starting from oximes and anhydrides, to produce thiazole derivatives in high yields. nih.gov
Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions to form C-C or C-N bonds involving the thiazole ring. For example, Pd(II) salts can catalyze the homocoupling of thiazole units to create symmetrical 5,5′-bisthiazoles. nih.gov The mechanism of such reactions often involves an oxidative addition, transmetalation, and reductive elimination cycle. Palladium-catalyzed reactions have also been developed for the direct trifluoromethylation of aromatic C-H bonds using electrophilic CF₃ sources, a process that can be applied to heteroaromatic systems. nih.gov
Photocatalysis: Visible-light-driven photocatalysis offers a mild and efficient method for generating radical intermediates. acs.org Lanthanum bromide (LaBr₃), for example, can act as a Ligand-to-Metal Charge Transfer (LMCT) catalyst. acs.org Under visible light, the photoexcited metal complex can generate highly reactive radical species. acs.orgacs.org In one proposed mechanism, a bromine radical is generated from the homolytic cleavage of the La-Br bond, which then abstracts a hydrogen atom to form an alkyl radical intermediate. acs.org This process avoids the need for external photosensitizers or strong oxidants. acs.org
Stereochemical and Regiochemical Aspects in Transformations
Controlling stereochemistry and regiochemistry is critical for synthesizing specific isomers of functionalized thiazoles.
Regiochemistry: The regiochemical outcome of many thiazole syntheses is inherently controlled by the choice of starting materials. In the Hantzsch-type synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, the positions of the substituents are unequivocally determined by the reactants: ethyl trifluoroacetoacetate and thioacetamide. patsnap.comgoogle.com The trifluoromethyl group is positioned at C4, dictated by its location in the starting β-ketoester, while the methyl group from thioacetamide is placed at C2. This method provides excellent regiochemical control, preventing the formation of other isomers.
Stereochemistry: While the synthesis of the aromatic thiazole ring itself does not involve stereocenters, transformations of substituents attached to the ring can. In a visible-light-driven photocatalytic reaction that synthesizes α-sulfinylphthalides, where a thiazole moiety was part of the substrate, the products were obtained with moderate diastereoselectivity. acs.org The development of catalytic asymmetric methods for fluorination and trifluoromethylation has become a major research area. acs.org Chiral metal complexes, such as those using DBFOX-Ph/Zn(OAc)₂ or Ti(TADDOLato) catalysts, have been successfully employed to achieve enantioselective fluorination of β-ketoesters and related compounds, demonstrating the potential to control stereochemistry in molecules containing fluorinated groups. acs.org
Kinetic and Thermodynamic Considerations in Reaction Design
The design and optimization of synthetic routes to 2-fluoro-4-(trifluoromethyl)thiazole and its derivatives rely heavily on understanding the kinetics and thermodynamics of the involved reactions.
Thermodynamic Control: Many steps in the synthesis are governed by thermodynamic stability. The initial halogenation of ethyl trifluoroacetoacetate is often performed at very low temperatures (e.g., -15°C to -12°C) before being allowed to warm. google.com This procedure is necessary to control the exothermic nature of the reaction and prevent side reactions or decomposition, thereby ensuring a higher yield of the desired mono-halogenated product. The final dehydration step in the Hantzsch synthesis to form the aromatic thiazole ring is a thermodynamically favorable process, as it leads to a stable, conjugated aromatic system.
Kinetic Control: Reaction rates are controlled by adjusting parameters such as temperature, reaction time, and solvent. In patent literature describing the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, specific reaction times and temperatures are detailed to ensure the reactions proceed to completion. google.comgoogle.com For example, the chlorination step is held at a low temperature for several hours, followed by a prolonged insulation reaction period (10-15 hours) to maximize the conversion of the starting material. google.comgoogle.com Similarly, the subsequent cyclization and hydrolysis steps are performed under reflux for extended periods (3-10 hours) to ensure high product yields. google.comgoogle.com These optimized conditions reflect a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts like di-halogenated species. google.com
The table below summarizes typical reaction parameters derived from synthetic procedures for a related compound, illustrating the practical application of kinetic and thermodynamic control.
Kinetic and Thermodynamic Parameters in the Synthesis of Thiazole Derivatives
| Reaction Step | Reagents | Temperature (°C) | Duration (hours) | Key Consideration |
|---|---|---|---|---|
| Chlorination | Ethyl trifluoroacetoacetate, Chlorosulfuric acid | -12 to 12 | ~15.5 | Controlling exothermicity; allowing slow reaction to completion |
| Cyclization | Chlorinated intermediate, Thioacetamide | Reflux | 10 | Ensuring sufficient time for ring formation |
| Hydrolysis | Ester intermediate, Sodium hydroxide | Reflux | 3 | Driving ester cleavage to completion |
Data derived from synthetic procedures for 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. google.com
Q & A
Q. What are the common synthetic routes for 2-fluoro-4-(trifluoromethyl)thiazole derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions or halogenation of precursor thiazoles. For example, refluxing hydroxybutyric acid ethyl ester derivatives with thionyl chloride (SOCl₂) followed by ethanol quenching yields trifluoromethyl-substituted thiazoles . Alternative routes include coupling trifluoromethylbenzoyl chloride intermediates with thiazole precursors under anhydrous conditions . Key steps:
- Reagent : Thionyl chloride for chlorination.
- Solvent : Tetrahydrofuran (THF) or ethanol for recrystallization.
- Monitoring : Thin-layer chromatography (TLC) for reaction progress .
Q. Which analytical techniques are essential for characterizing thiazole derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, ¹H NMR of ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate shows distinct peaks for ethoxy (δ ~1.3 ppm) and trifluoromethyl (δ ~3.5 ppm) groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 226.555 for C₈H₃ClF₄O intermediates) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S: 1.74 Å) and dihedral angles (e.g., 5.15° between thiazole and phenyl rings) .
Q. How does the introduction of fluorine substituents influence the biological activity of thiazole compounds?
- Mechanistic Insight : Fluorine’s electronegativity (χ = 4.0) creates a strong dipole, enhancing intermolecular interactions (e.g., hydrogen bonding with target proteins). In SAR studies, 4-(trifluoromethyl)phenyl analogs exhibit 3–5× higher activity than non-fluorinated analogs due to improved lipophilicity (logP ~2.8) and metabolic stability .
- Experimental Validation : Replace trifluoromethyl with methyl or chloro groups and compare IC₅₀ values in enzyme assays .
Q. What strategies are effective in optimizing reaction yields for thiazole-triazole hybrids?
- Methodological Answer :
- Catalyst : Bleaching Earth Clay (pH 12.5) in PEG-400 improves coupling efficiency (yield: 67–75%) .
- Temperature : 70–80°C minimizes side reactions.
- Workflow :
Equimolar reactants in THF.
TLC monitoring (hexane:ethyl acetate 3:1).
Recrystallization in 95% ethanol .
Q. How can computational methods like DFT aid in the design of novel thiazole derivatives?
- Case Study : DFT calculations predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, guiding substituent placement for optimal electron-withdrawing effects. For example, 2-fluoro-4-(trifluoromethyl) groups lower LUMO energy, enhancing reactivity in nucleophilic substitutions .
Q. In cases of contradictory biological data between similar thiazole analogs, how should researchers proceed?
- Analytical Framework :
Structural Reanalysis : Verify purity via HPLC and crystallography .
Substituent Effects : Compare logD and pKa differences (e.g., 4-fluorophenyl vs. 4-bromophenyl analogs ).
Mechanistic Studies : Use fluorescence polarization assays to assess binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
